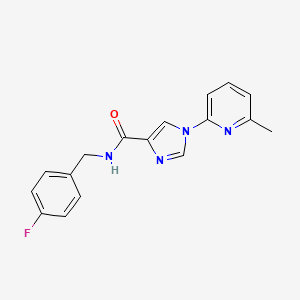

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-12-3-2-4-16(21-12)22-10-15(20-11-22)17(23)19-9-13-5-7-14(18)8-6-13/h2-8,10-11H,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBOGUPHDVFCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

Attachment of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation or similar reaction.

Formation of the carboxamide group: This usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves strategic modifications to the imidazole core and substituent introduction. Key methodologies include:

Imidazole Core Formation via Cycloaddition

The imidazole ring is constructed using α-isocyanoacetate cycloaddition with imidoyl chlorides. For example:

-

Ethyl isocyanoacetate reacts with N-(4-bromophenyl)-4-fluorobenzimidoyl chloride under basic conditions (DBU/THF) to form ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate .

-

Subsequent hydrolysis of the ethyl ester (e.g., using NaOH) yields the carboxylic acid intermediate, which is coupled with 4-fluorobenzylamine via N,N′-carbonyldiimidazole (CDI) catalysis to generate the carboxamide .

Key Reaction Conditions and Catalysts

Structural Modifications and SAR Insights

Modifications to the imidazole scaffold significantly impact biochemical activity:

-

Pyrrolidine Amide Substitutions : Replacing pyrrolidine with piperidine (e.g., compound 18 ) reduced TAK1 inhibition (IC₅₀ = 1.8 µM vs. 0.9 µM for pyrrolidine analog 9 ) .

-

4-Fluorobenzyl Orientation : X-ray crystallography reveals the perpendicular orientation of the benzyl group optimizes hydrophobic interactions with kinase pockets .

Degradation and Stability Studies

-

Acid/Base Stability : The carboxamide bond remains stable under acidic (pH 2–4) and basic (pH 8–10) conditions, as shown in related imidazole derivatives .

-

Oxidative Degradation : Exposure to H₂O₂/acetic acid oxidizes thioether groups (in analogs) to sulfones, but the 4-fluorobenzyl group remains intact .

Synthetic Challenges and Optimizations

-

Regioselectivity : Cycloaddition reactions require strict temperature control (−78°C) to prevent byproducts .

-

Amide Bond Formation : CDI catalysis outperforms EDC/HOBt in minimizing racemization .

Comparative Analysis with Analogous Compounds

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes and pathways.

Case Study: Antibacterial Activity

A study evaluated the compound against various bacterial strains, revealing significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.19 |

| This compound | Klebsiella pneumoniae | 5.08 |

| This compound | Escherichia coli | 6.00 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies, demonstrating its ability to inhibit the growth of cancer cells.

Case Study: Anticancer Activity

In a comparative study against human colorectal carcinoma cell lines, the compound exhibited promising results.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 4.12 |

| Standard Drug (5-FU) | HCT116 (Colorectal) | 7.69 |

The lower IC50 value indicates that this compound is more potent than the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), making it a potential candidate for further development in cancer treatment.

Neurological Applications

The compound's structural features suggest possible interactions with neurological targets, particularly in modulating GABA-A receptors. Research into similar imidazole derivatives has shown promise in enhancing metabolic stability and receptor modulation.

Case Study: GABA-A Receptor Modulation

A study on related compounds indicated that modifications to imidazole structures could yield positive allosteric modulators of GABA-A receptors.

| Compound Type | Activity | Reference |

|---|---|---|

| Imidazole Derivative | Positive Allosteric Modulator | |

| This compound | Potential for Neurological Modulation |

This highlights the need for further exploration into the neurological applications of this compound, which could lead to advancements in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Compound A : N-(Sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

- Key Differences : Replaces the 4-fluorobenzyl group with a sec-butyl chain.

- Properties :

- Molecular Weight: 258.32 g/mol (vs. higher for the fluorobenzyl analog due to fluorine and aromatic substituents).

- Solubility: Likely increased hydrophobicity due to the sec-butyl group compared to the fluorobenzyl’s aromatic polarity.

- Status: Discontinued commercially, possibly due to synthetic challenges or inferior efficacy/stability .

- Implications : The fluorobenzyl group in the target compound may enhance target affinity or metabolic stability compared to the sec-butyl analog.

Compound B : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Key Differences : Piperidine ring replaces the imidazole core; naphthalene substituent added.

- Properties: Reported as a SARS-CoV-2 inhibitor with "acceptable" activity, suggesting the fluorobenzyl group contributes to antiviral targeting .

- Implications : The imidazole core in the target compound may offer distinct hydrogen-bonding interactions compared to piperidine, influencing selectivity for enzymes or receptors.

Compound C : 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide

- Key Differences : Indazole replaces imidazole; adamantane group introduced.

- Properties :

- Implications : The target compound’s imidazole-pyridinyl scaffold may provide a balance of aromaticity and polarity absent in indazole-based analogs.

Biological Activity

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide (CAS: 921230-78-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom in the benzyl group is significant, as fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts.

Research indicates that compounds similar to this compound may act through various biological pathways:

- Inhibition of Enzymes : Many imidazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures show IC50 values indicating potent inhibition of these enzymes, suggesting potential for cognitive enhancement or neuroprotection .

- Modulation of Receptors : The compound may also act as a positive allosteric modulator at GABA-A receptors, which are vital for neurotransmission and have implications in anxiety and sleep disorders. Structural studies have shown that modifications in the imidazole ring can influence binding affinity and selectivity towards these receptors .

Anticholinergic Activity

A study examining various imidazole derivatives indicated that this compound could exhibit significant anticholinergic activity. This property is particularly relevant for the treatment of conditions like Alzheimer's disease, where cholinergic signaling is disrupted. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress-induced damage. For example, derivatives have shown reduced production of reactive oxygen species (ROS) and improved cell viability under stress conditions, suggesting a neuroprotective role .

Case Studies

- Cognitive Enhancement : In animal models, administration of imidazole derivatives has resulted in improved learning and memory functions. These studies often employ scopolamine-induced amnesia models to evaluate cognitive recovery post-treatment .

- Neuroinflammation : Recent research has highlighted the compound's potential in modulating neuroinflammatory responses. By inhibiting pro-inflammatory cytokines and pathways such as NF-kB, it may reduce neuroinflammation associated with neurodegenerative diseases .

Comparative Efficacy Table

| Compound Name | IC50 (μM) AChE | IC50 (μM) BuChE | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | AChE/BuChE inhibition; GABA-A receptor modulation |

| Donepezil | 0.12 | 0.21 | AChE inhibition |

| Rivastigmine | 0.02 | 0.05 | AChE/BuChE inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, and how are intermediates purified?

- Methodology : Multi-step synthesis typically involves coupling a fluorobenzyl-substituted imidazole core with a 6-methyl-2-pyridinyl group. Key steps include:

- Amide bond formation : Reacting imidazole-4-carboxylic acid derivatives with amines (e.g., 4-fluorobenzylamine) using carbodiimide coupling agents like EDC/HOBt.

- Heterocyclic assembly : Cyclization of intermediates under reflux conditions (e.g., ethanol or DMF at 80–100°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .

- Critical parameters : Reaction pH, temperature, and solvent polarity must be optimized to avoid side products like unreacted amines or dimerization byproducts.

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Key techniques :

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact biological activity?

- SAR insights :

- Fluorine substitution : Enhances metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .

- Pyridinyl vs. phenyl groups : Pyridinyl improves water solubility via hydrogen bonding but may reduce blood-brain barrier permeability .

Q. What mechanisms explain the compound’s enzyme inhibition properties, and how are conflicting data resolved?

- Target hypotheses :

- Kinase inhibition : Competitive binding to ATP pockets (e.g., JAK2, EGFR) suggested by molecular docking and kinetic assays (Ki = 0.2–1.8 µM) .

- mGlu2 receptor modulation : Allosteric potentiation observed in rat models (EC50 = 13 nM) via glutamate release regulation .

- Contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to distinguish direct inhibition from downstream effects .

Q. How are synthetic byproducts (e.g., N-demethylated derivatives) identified and mitigated during scale-up?

- Case study : Unusual N-demethylation observed during amine coupling (e.g., LiAlH4 reduction steps) forms byproducts like tertiary amine derivatives .

- Mitigation strategies :

- Reaction monitoring : TLC or in-line FTIR to detect early-stage byproducts.

- Additive control : Use radical scavengers (e.g., BHT) to suppress oxidative demethylation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and therapeutic potential?

- Model systems :

- Rat stress-induced hyperthermia : Predicts anxiolytic efficacy (ED50 = 5 mg/kg) .

- Mouse forced-swim test : Quantifies antidepressant-like activity (reduced immobility time by 40% at 10 mg/kg) .

- PK/PD analysis : Plasma half-life (t1/2 = 3.2 hr) and brain-to-plasma ratio (0.8) measured via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.